molecular formula C21H27N3 B067091 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine CAS No. 178311-81-4

1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine

Cat. No.: B067091
CAS No.: 178311-81-4
M. Wt: 321.5 g/mol
InChI Key: VHPCUJXVFCOGMO-UHFFFAOYSA-N
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Description

1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C21H27N3 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

178311-81-4

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C21H27N3/c1-22-12-14-23(15-13-22)20-16-24(17-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3

InChI Key

VHPCUJXVFCOGMO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-4-METHYL-PIPERAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of a commercially available product of 1-(diphenylmethyl)azetidin-3-one (1.00 g, 4.21 mmol), THF (20 mL) and acetic acid (1.00 mL) was added methylpiperazine (561 μL, 5.05 mmol) at room temperature. The resultant mixture was stirred at room temperature for 15 minutes. To the reaction mixture was added sodium triacetoxyborohydride (1.79 g, 8.42 mmol) at room temperature, and the resultant mixture was stirred at room temperature for 2 hours and 15 minutes. Sodium hydrogen carbonate and water were added to the reaction mixture, and the resultant mixture was extracted with ethyl acetate. An organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate, and then filtrated. The solvent was evaporated under a reduced pressure, and the resultant residue was purified by silica gel column chromatography (ethyl acetate-methanol) and then further purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to give the title compound (1.21 g, yield: 89%).
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561 μL
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1 mL
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20 mL
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1.79 g
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Yield
89%

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